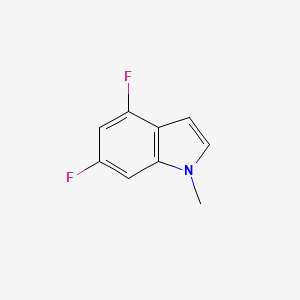

4,6-Difluoro-1-methyl-1h-indole

CAS No.: 1106112-57-5

Cat. No.: VC7825348

Molecular Formula: C9H7F2N

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1106112-57-5 |

|---|---|

| Molecular Formula | C9H7F2N |

| Molecular Weight | 167.15 g/mol |

| IUPAC Name | 4,6-difluoro-1-methylindole |

| Standard InChI | InChI=1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3 |

| Standard InChI Key | DVCZTCVQOFJTJQ-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C1C=C(C=C2F)F |

| Canonical SMILES | CN1C=CC2=C1C=C(C=C2F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,6-Difluoro-1-methyl-1H-indole belongs to the indole family, a class of bicyclic compounds featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern—fluorine atoms at positions 4 and 6 and a methyl group at position 1—imparts distinct electronic and steric properties. The IUPAC name for this compound is 4,6-difluoro-1-methylindole, and its SMILES notation is CN1C=CC2=C(F)C=C(F)C=C21 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇F₂N | |

| Molecular Weight | 167.15 g/mol | |

| CAS Registry Number | 1106112-57-5 | |

| Purity (Commercial) | ≥97% |

The fluorine atoms increase the compound’s lipophilicity and metabolic stability, traits desirable in drug candidates . The methyl group at position 1 further enhances steric bulk, potentially influencing binding interactions in biological systems .

Synthesis and Manufacturing

Classical Indole Synthesis Routes

The synthesis of 4,6-difluoro-1-methyl-1H-indole typically follows protocols adapted from traditional indole preparation methods:

Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of arylhydrazones derived from fluorinated ketones. For example, reacting 4,6-difluorophenylhydrazine with a methyl-substituted ketone under acidic conditions yields the target compound.

Leimgruber-Batcho Synthesis

An alternative route employs ortho-nitrotoluene derivatives subjected to reductive cyclization. This method offers better regioselectivity for introducing fluorine substituents.

Optimized Industrial Protocols

Patent literature describes a scalable process using toluene as a solvent and sodium hydroxide for extraction, achieving a 70% yield of 6-fluoro-2-methylindole, a structurally related compound . While direct data for 4,6-difluoro-1-methyl-1H-indole is scarce, analogous procedures suggest that optimizing reaction time and catalyst loading could improve efficiency .

Table 2: Comparative Synthesis Routes

| Method | Yield | Key Reagents | Challenges |

|---|---|---|---|

| Fischer Indole | ~50-60% | H₂SO₄, arylhydrazones | Byproduct formation |

| Leimgruber-Batcho | ~65-75% | Pd/C, H₂, nitroarenes | Requires high-pressure H₂ |

| Patent-Based Extraction | ~70% | Toluene, NaOH | Purification complexity |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient nature of the fluorinated indole ring directs electrophilic attacks to positions 3 and 5, which are less deactivated by the fluorine substituents. For instance, Vilsmeier-Haack formylation at position 5 produces 4,6-difluoro-1-methyl-1H-indole-5-carbaldehyde, a precursor for further derivatization .

Cross-Coupling Reactions

Pharmaceutical and Biological Applications

Central Nervous System (CNS) Therapeutics

Fluorinated indoles are prominent in neuropharmacology. The compound VU6004256, a derivative of 4,6-difluoro-1-methyl-1H-indole, acts as a positive allosteric modulator (PAM) of the M₁ muscarinic acetylcholine receptor (M₁ mAChR), showing promise for treating cognitive disorders .

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in regioselectivity and purification, particularly in separating isomers formed during cyclization. Advances in flow chemistry or enzymatic catalysis could address these issues.

Unexplored Biological Targets

While receptor modulation is well-documented, the compound’s interactions with kinases or epigenetic regulators remain unstudied. High-throughput screening campaigns could identify novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume